
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- is an organolithium compound with the molecular formula C9H13Li. It is a derivative of cyclopentadiene, where four methyl groups are substituted at the 1, 2, 3, and 4 positions. This compound is known for its reactivity and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of 1,2,3,4-tetramethylcyclopentadiene with a lithium reagent. One common method is the reaction of 1,2,3,4-tetramethylcyclopentadiene with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to form reduced derivatives.
Substitution: Participates in substitution reactions where the lithium atom is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetramethylcyclopentadienone, while substitution reactions can produce a variety of substituted cyclopentadienes.
Wissenschaftliche Forschungsanwendungen
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a reagent in various synthetic reactions.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, although its use in medicine is still under research.
Industry: Utilized in the production of specialty chemicals and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- involves its ability to act as a nucleophile due to the presence of the lithium atom. It can readily donate electrons to electrophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium pentamethylcyclopentadienide: Similar in structure but with an additional methyl group.
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: The parent compound without the lithium atom.
Uniqueness
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- is unique due to its specific substitution pattern and the presence of the lithium atom, which imparts distinct reactivity and properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H13Li |
|---|---|
Molekulargewicht |
128.2 g/mol |
IUPAC-Name |
lithium;1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H13.Li/c1-6-5-7(2)9(4)8(6)3;/h6H,1-4H3;/q-1;+1 |
InChI-Schlüssel |
OJDFMHQCKBRJIF-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1[C-]=C(C(=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-chloro-2-(3-methoxyphenyl)-3aH-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12351775.png)
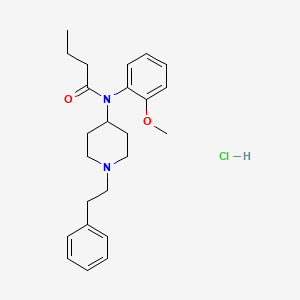
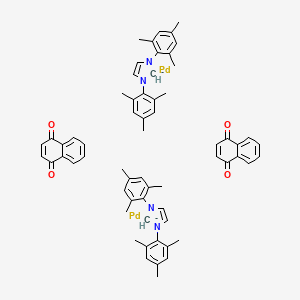

![8-chloro-5-methyl-3,4,6,7,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B12351806.png)
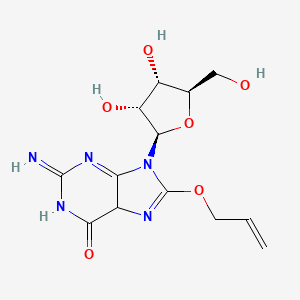
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12351821.png)
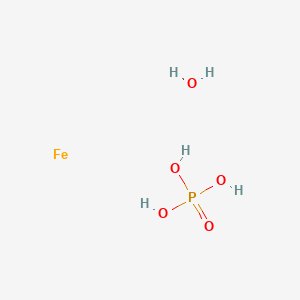
![2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B12351835.png)
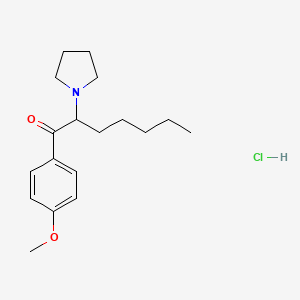
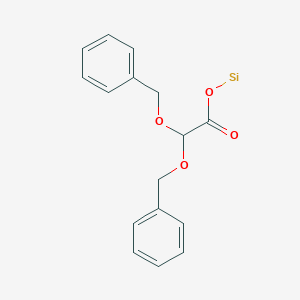

![1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12351850.png)

